molecular formula C8H9N3O4 B2366580 2-Methoxy-5-nitrobenzohydrazide CAS No. 34164-77-7

2-Methoxy-5-nitrobenzohydrazide

Cat. No. B2366580
CAS RN: 34164-77-7
M. Wt: 211.177
InChI Key: IMVPILCLKGGZSA-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O4 . It has an average mass of 211.175 Da and a mono-isotopic mass of 211.059311 Da .

Scientific Research Applications

Chemical Properties and Synthesis

  • Hydrolysis and Reaction Paths : The hydrolysis of 2-methoxy-1-methylbenzimidazole and its 5-nitro-derivative, closely related to 2-Methoxy-5-nitrobenzohydrazide, varies with medium acidity. This indicates multiple reaction paths, crucial for understanding its chemical behavior and applications in synthesis (Dembech, Ricci, Seconi, & Vivarelli, 1973).

  • Synthesis and Crystal Structure : Synthesis of compounds like N'-(2-Methoxybenzylidene)-2-nitrobenzohydrazide involves equimolar reactions and offers insights into crystal structures, fundamental for material science and pharmaceuticals (Xiao & Wei, 2009).

  • Derivative Synthesis : Compounds like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, synthesized from Methoxy-5-nitrobenzaldehyde, show the potential of 2-Methoxy-5-nitrobenzohydrazide derivatives in creating diverse bioactive molecules (Havaldar, Bhise, & Burudkar, 2004).

Pharmacological and Biological Studies

  • Xanthine Oxidase Inhibitory Activity : Derivatives like (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide show significant xanthine oxidase inhibitory activities, important for developing treatments for diseases like gout (Han, Guo, & Xue, 2022).

  • Potential in Antimicrobial and Antioxidant Applications : Studies show that derivatives like (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone exhibit notable antimicrobial and antioxidant properties, critical for developing new therapeutic agents (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).

Industrial and Material Science Applications

  • Functional Polymers : Research into compounds like 5-methoxy-2H-benzotriazol-2-yl mono- or disubstituted resorcinols, related to 2-Methoxy-5-nitrobenzohydrazide, is crucial for developing new functional polymers with various industrial applications (Xi, Basset, & Vogl, 1984).

  • Protein Reagents and Sensitivity Studies : 2-Methoxy-5-nitrobenzyl bromide, a derivative, serves as an environmentally sensitive protein reagent. Its properties enable the examination of enzymes during substrate interactions, valuable in biochemical research (Horton, Kelly, & Koshland, 1965).

Safety And Hazards

Safety data sheets suggest that 2-Methoxy-5-nitrobenzohydrazide should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2-methoxy-5-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)8(12)10-9/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVPILCLKGGZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrobenzohydrazide

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